1-(Chloromethoxy)octadecane
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Overview
Description
1-(Chloromethoxy)octadecane is an organic compound with the molecular formula C19H39ClO It is a chlorinated ether derivative of octadecane, characterized by a long hydrocarbon chain with a chloromethoxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)octadecane can be synthesized through the reaction of octadecanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the octadecanol is first dissolved in an appropriate solvent like dichloromethane, followed by the addition of chloromethyl methyl ether and sodium hydroxide. The mixture is then heated to reflux, allowing the reaction to proceed to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)octadecane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding ethers, thioethers, or amines.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can yield the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Major Products:
Substitution: Formation of ethers, thioethers, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
1-(Chloromethoxy)octadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential use in the modification of biomolecules and as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethoxy)octadecane involves its interaction with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The chloromethoxy group acts as a leaving group in substitution reactions, facilitating the formation of new compounds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different functional groups.
Comparison with Similar Compounds
1-(Chloromethoxy)propane: A shorter-chain analog with similar reactivity but different physical properties.
1-(Chloromethoxy)hexadecane: A compound with a slightly shorter hydrocarbon chain, exhibiting similar chemical behavior.
1-(Chloromethoxy)octane: A much shorter-chain analog with distinct physical and chemical properties.
Uniqueness: 1-(Chloromethoxy)octadecane is unique due to its long hydrocarbon chain, which imparts specific physical properties such as higher melting and boiling points compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher thermal stability and hydrophobicity.
Properties
Molecular Formula |
C19H39ClO |
---|---|
Molecular Weight |
319.0 g/mol |
IUPAC Name |
1-(chloromethoxy)octadecane |
InChI |
InChI=1S/C19H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20/h2-19H2,1H3 |
InChI Key |
DVHSGCVPLAYGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCl |
Origin of Product |
United States |
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